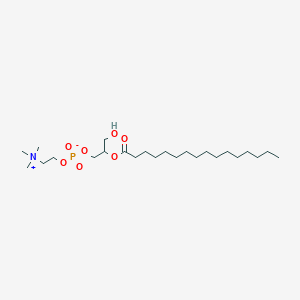
(2-hexadecanoyloxy-3-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of phosphatidylcholine, where the acyl group is specified as palmitoyl (hexadecanoyl) and is located at position 2 . It is a significant component in biological membranes and plays a crucial role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-hexadecanoyloxy-3-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with palmitic acid. The reaction is catalyzed by enzymes such as phospholipase A2, which facilitates the incorporation of the palmitoyl group at the sn-2 position of glycerophosphocholine .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions under controlled conditions to ensure high yield and purity. The process includes the extraction of glycerophosphocholine from natural sources, followed by enzymatic esterification with palmitic acid. The product is then purified using chromatographic techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
(2-hexadecanoyloxy-3-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lysophosphatidic acid.
Hydrolysis: It can be hydrolyzed by phospholipases to produce glycerophosphocholine and palmitic acid.
Substitution: The phosphate group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Hydrolysis: Catalyzed by enzymes like phospholipase A2 under physiological conditions.
Substitution: Requires nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Lysophosphatidic acid.
Hydrolysis: Glycerophosphocholine and palmitic acid.
Substitution: Various substituted phosphocholine derivatives.
Applications De Recherche Scientifique
(2-hexadecanoyloxy-3-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Plays a role in membrane biology and is used to study membrane dynamics and lipid-protein interactions.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Mécanisme D'action
The compound exerts its effects by integrating into biological membranes, where it influences membrane fluidity and permeability. It interacts with membrane proteins and modulates their activity. The palmitoyl group provides hydrophobic interactions, while the phosphate group interacts with the aqueous environment, stabilizing the membrane structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lysophosphatidylcholine (LPC): Similar structure but lacks the palmitoyl group.
Phosphatidylcholine (PC): Contains two acyl groups instead of one.
Lysophosphatidic acid (LPA): Lacks the choline group and has a free phosphate group.
Uniqueness
(2-hexadecanoyloxy-3-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific palmitoyl group at the sn-2 position, which imparts distinct biophysical properties and biological functions. This specificity makes it a valuable compound for studying lipid metabolism and membrane dynamics .
Propriétés
Numéro CAS |
117994-54-4 |
|---|---|
Formule moléculaire |
C24H50NO7P |
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
(2-hexadecanoyloxy-3-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)32-23(21-26)22-31-33(28,29)30-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3 |
Clé InChI |
NEGQHKSYEYVFTD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


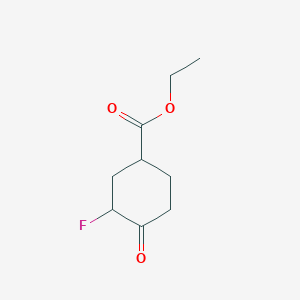
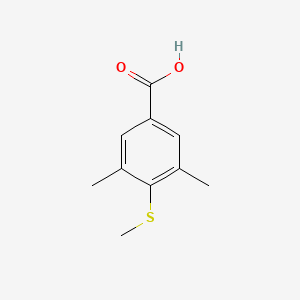
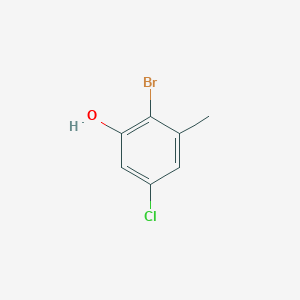

![2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-3-methyl-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydron; chloride](/img/structure/B13901647.png)
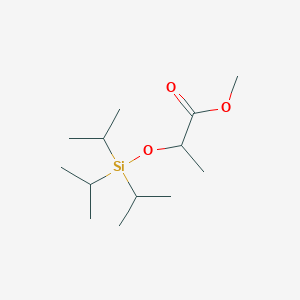
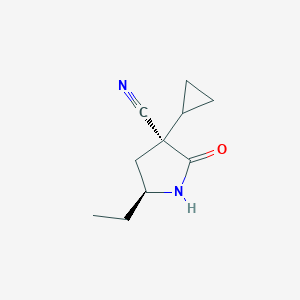
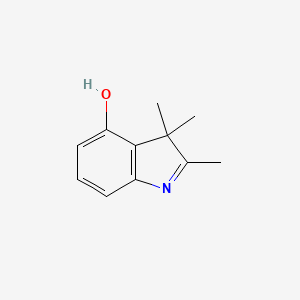


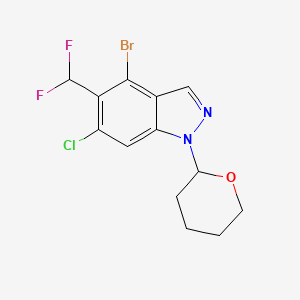
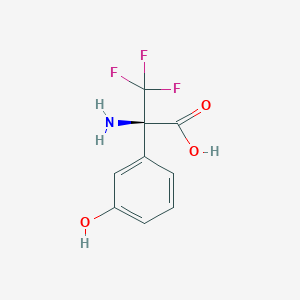

![tert-butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate](/img/structure/B13901687.png)
